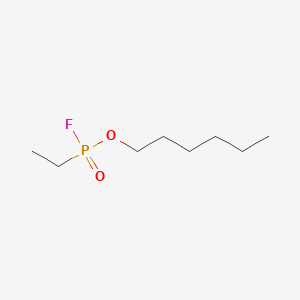
Hexyl ethylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of hexyl ethylphosphonofluoridate typically involves the reaction of hexyl alcohol with ethylphosphonofluoridate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Hexyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hexyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to the disruption of normal biochemical pathways . This compound’s effects are mediated through its ability to interfere with the function of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Hexyl ethylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Ethyl ethylphosphonofluoridate: Similar in structure but with different alkyl groups.
Methyl ethylphosphonofluoridate: Contains a methyl group instead of a hexyl group.
Butyl ethylphosphonofluoridate: Contains a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
135445-19-1 |
|---|---|
Formule moléculaire |
C8H18FO2P |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1-[ethyl(fluoro)phosphoryl]oxyhexane |
InChI |
InChI=1S/C8H18FO2P/c1-3-5-6-7-8-11-12(9,10)4-2/h3-8H2,1-2H3 |
Clé InChI |
ZYXRWBNFAGZKON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
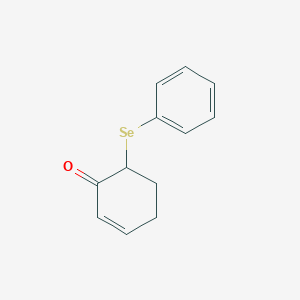

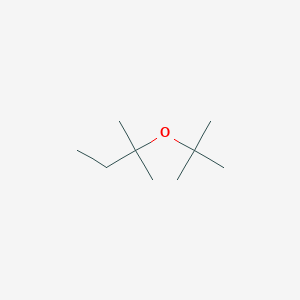
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
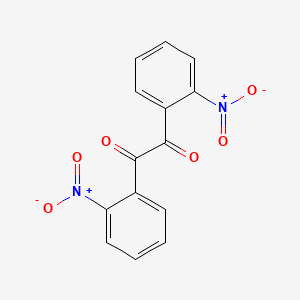

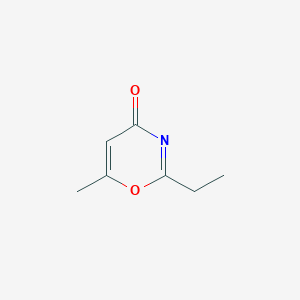
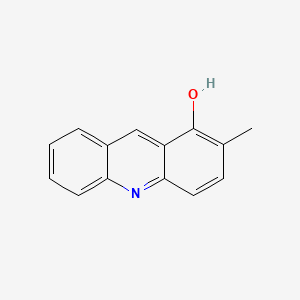
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
